Olomorasib

Description

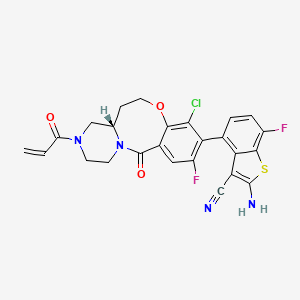

Structure

3D Structure

Properties

CAS No. |

2771246-13-8 |

|---|---|

Molecular Formula |

C25H19ClF2N4O3S |

Molecular Weight |

529.0 g/mol |

IUPAC Name |

4-[(13aS)-10-chloro-8-fluoro-6-oxo-2-prop-2-enoyl-1,3,4,12,13,13a-hexahydropyrazino[2,1-d][1,5]benzoxazocin-9-yl]-2-amino-7-fluoro-1-benzothiophene-3-carbonitrile |

InChI |

InChI=1S/C25H19ClF2N4O3S/c1-2-18(33)31-6-7-32-12(11-31)5-8-35-22-14(25(32)34)9-17(28)20(21(22)26)13-3-4-16(27)23-19(13)15(10-29)24(30)36-23/h2-4,9,12H,1,5-8,11,30H2/t12-/m0/s1 |

InChI Key |

OZUPICRWMLEFCS-LBPRGKRZSA-N |

Isomeric SMILES |

C=CC(=O)N1CCN2[C@H](C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |

Canonical SMILES |

C=CC(=O)N1CCN2C(C1)CCOC3=C(C(=C(C=C3C2=O)F)C4=C5C(=C(SC5=C(C=C4)F)N)C#N)Cl |

Origin of Product |

United States |

Foundational & Exploratory

Olomorasib: A Technical Guide to its Mechanism of Action in KRAS G12C-Mutated Cells

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical overview of Olomorasib (LY3537982), a second-generation, potent, and highly selective inhibitor of the KRAS G12C mutation. It explores the core mechanism of action, its effects on downstream signaling pathways, and summarizes key preclinical and clinical data. Detailed experimental methodologies and visual representations of the underlying biological processes are included to facilitate a comprehensive understanding for research and development purposes.

Introduction: The Challenge of Targeting KRAS

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a critical molecular switch in cellular signal transduction.[1] In its active, guanosine triphosphate (GTP)-bound state, KRAS stimulates downstream pathways, most notably the RAS-RAF-MEK-ERK (MAPK) and PI3K-AKT-mTOR pathways, which are pivotal for cell proliferation, differentiation, and survival.[2][3] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers.[1]

The KRAS G12C mutation, which involves a glycine-to-cysteine substitution at codon 12, is present in approximately 13% of non-small cell lung cancers (NSCLC) and 1-4% of colorectal and other solid tumors.[1][3] This mutation impairs GTP hydrolysis, leading to a constitutively active state that promotes uncontrolled cell growth and oncogenesis.[4] For decades, the smooth surface topology and high affinity for GTP made KRAS an "undruggable" target.[3] The discovery of a druggable pocket (the switch-II pocket) specific to the GDP-bound state of the G12C mutant has enabled the development of targeted covalent inhibitors.[3]

Core Mechanism of Action: Covalent Inhibition of KRAS G12C

This compound is an orally bioavailable, second-generation small-molecule inhibitor designed for high potency and selectivity against the KRAS G12C oncoprotein.[5][6] Its mechanism of action is centered on the specific and irreversible covalent modification of the mutant cysteine residue at position 12.

-

Selective Binding: this compound selectively targets the KRAS G12C protein, which cycles between an inactive GDP-bound state and an active GTP-bound state.[3] The drug specifically binds to a cryptic groove present in the inactive, GDP-bound conformation.[7]

-

Irreversible Covalent Bond Formation: The drug forms an irreversible covalent bond with the thiol group of the mutant cysteine residue.[6]

-

Trapping in the Inactive State: This covalent binding effectively "locks" the KRAS G12C protein in its inactive GDP-bound state.[1][6][8]

-

Inhibition of Nucleotide Exchange: By stabilizing the inactive conformation, this compound prevents the exchange of GDP for GTP, a critical step for KRAS activation that is often catalyzed by guanine nucleotide exchange factors (GEFs) like Son of Sevenless (SOS1).[8][9]

-

Suppression of Downstream Signaling: With KRAS G12C trapped in its "off" state, downstream oncogenic signaling through the MAPK and other pathways is durably suppressed.[7][9] This ultimately inhibits tumor cell proliferation and can induce programmed cell death (apoptosis).[1]

A diagram illustrating this mechanism is provided below.

Caption: Mechanism of this compound action on the KRAS G12C signaling cycle.

Downstream Pathway Inhibition: The MAPK Cascade

The primary consequence of this compound binding to KRAS G12C is the durable suppression of the MAPK signaling pathway.[9] Preclinical studies have demonstrated that this compound treatment leads to a significant reduction in the phosphorylation of ERK (pERK), a key downstream effector and a reliable biomarker of pathway activity.[7]

The signaling cascade proceeds as follows:

-

Active KRAS recruits and activates RAF kinases (A-RAF, B-RAF, C-RAF).

-

RAF phosphorylates and activates MEK1/2 .

-

MEK1/2 phosphorylates and activates ERK1/2 .

-

ERK1/2 translocates to the nucleus to phosphorylate transcription factors, leading to the expression of genes involved in cell growth, proliferation, and survival.

By preventing the activation of KRAS G12C, this compound effectively shuts down this entire cascade, leading to tumor regression in preclinical models.[8][9]

Caption: this compound inhibits the downstream MAPK signaling pathway.

Quantitative Data Summary

The clinical and preclinical activity of this compound has been evaluated extensively. The following tables summarize key quantitative data from published studies.

Table 1: Preclinical In Vitro Activity

| Cell Line | Cancer Type | IC50 (µM) | Reference |

|---|---|---|---|

| Various KRAS G12C | Multiple | 0.004 - 0.032 | [4] |

Data for Sotorasib (AMG 510), a first-generation KRAS G12C inhibitor, is used as a proxy for typical preclinical potency.

Table 2: Clinical Efficacy of this compound Monotherapy (LOXO-RAS-20001 Trial)

| Patient Cohort | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

|---|---|---|---|---|

| KRAS G12C Inhibitor-Naive (Non-CRC) | 105 | 35% | 7.1 months | [5][10] |

| KRAS G12C Inhibitor-Naive (NSCLC) | 42 | 35% (approx.) | 7.9 months | [5] |

| Previously Treated with KRAS G12C Inhibitor (NSCLC) | 39 | 41% | 8.1 months | [5][10] |

Data as of March 18, 2024, or October 30, 2023, depending on the source.[5][11]

Table 3: Clinical Efficacy of this compound in Combination with Pembrolizumab (LOXO-RAS-20001 Trial)

| Patient Cohort | N | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Reference |

|---|---|---|---|---|

| First-Line Metastatic NSCLC | 17 | 77% | Not Estimable | [12][13] |

| Previously Treated NSCLC | 43 | 40% | Not Estimable | [12] |

Data as of March 18, 2024.[12][13]

Key Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of standard and specialized biochemical and cell-based assays.

5.1 Cell Viability Assay

-

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in cancer cell lines harboring the KRAS G12C mutation versus wild-type or other KRAS mutations.

-

Methodology:

-

Cell Plating: KRAS G12C mutant and KRAS wild-type cells are seeded in 96-well plates and allowed to adhere overnight.

-

Drug Treatment: Cells are treated with a serial dilution of this compound (e.g., from 0.001 µM to 10 µM) or DMSO as a vehicle control.

-

Incubation: Plates are incubated for a specified period (e.g., 48-72 hours) under standard cell culture conditions.[9]

-

Viability Assessment: Cell viability is measured using a reagent such as CellTiter-Glo® (Promega), which quantifies ATP levels as an indicator of metabolically active cells, or via an MTT assay.

-

Data Analysis: Luminescence or absorbance is read on a plate reader. The data is normalized to the DMSO control, and IC50 values are calculated by fitting the dose-response curve to a four-parameter logistic equation.

-

5.2 Western Blotting for Pathway Modulation

-

Objective: To assess the effect of this compound on the phosphorylation state of downstream signaling proteins, particularly pERK, as a marker of MAPK pathway inhibition.

-

Methodology:

-

Cell Treatment: KRAS G12C mutant cells are treated with this compound at various concentrations (e.g., 1 µM) or DMSO for a defined time course (e.g., 2, 6, 24 hours).[9]

-

Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Quantification: Total protein concentration is determined using a BCA assay to ensure equal loading.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies against pERK, total ERK, and a loading control (e.g., GAPDH or β-actin).

-

Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Band intensities are quantified, and the ratio of pERK to total ERK is calculated to determine the extent of pathway inhibition.

-

Caption: Experimental workflow for Western Blot analysis of pERK inhibition.

5.3 In Vivo Xenograft Tumor Models

-

Objective: To evaluate the anti-tumor efficacy of orally administered this compound in a living organism.

-

Methodology:

-

Model System: Immunocompromised mice (e.g., nude or NSG mice) are used.

-

Tumor Implantation: KRAS G12C mutant human cancer cells are subcutaneously injected into the flanks of the mice.

-

Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).

-

Treatment: Mice are randomized into treatment and control groups. The treatment group receives this compound, typically administered once daily via oral gavage (o.g.).[9] The control group receives a vehicle solution.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week). Tumor volume is calculated using the formula: (Length x Width²) / 2.

-

Endpoint: The study concludes when tumors in the control group reach a predetermined size, or after a fixed duration. Tumor growth inhibition (TGI) is calculated to determine efficacy. In some cases, tumors may be excised for pharmacodynamic analysis (e.g., Western blot for pERK).

-

Mechanisms of Resistance

Despite the efficacy of KRAS G12C inhibitors, acquired resistance is a significant clinical challenge. Resistance can emerge through various "on-target" (involving the KRAS gene itself) or "off-target" (bypassing KRAS dependency) mechanisms.[14]

-

On-Target Resistance: Secondary mutations in the KRAS gene can arise that prevent the inhibitor from binding effectively to the switch-II pocket.[2][14]

-

Off-Target Resistance: Tumor cells can activate alternative signaling pathways to bypass their dependency on KRAS G12C. This can include:

-

Feedback Reactivation: Inhibition of the MAPK pathway can lead to a feedback reactivation of upstream receptor tyrosine kinases (RTKs) like EGFR, which can reactivate wild-type RAS isoforms or the PI3K pathway.[2][15]

-

Bypass Mutations: Acquired gain-of-function mutations in other oncogenes (e.g., NRAS, BRAF, MET, RET) or loss-of-function mutations in tumor suppressor genes (e.g., PTEN) can reactivate downstream signaling independently of KRAS G12C.[14]

-

The need to overcome these resistance mechanisms is the primary driver for investigating this compound in combination with other targeted agents, such as EGFR inhibitors (in CRC) or immune checkpoint inhibitors.[15][16][17]

References

- 1. What is this compound used for? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. KRAS G12C Inhibition in Solid Tumors: Biological Breakthroughs, Clinical Evidence, and Open Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]

- 6. oncodaily.com [oncodaily.com]

- 7. Sotorasib (AMG-510) | KRAS G12C inhibitor | CAS 2252403-56-6 | treat non-small-cell lung cancer (NSCLC)| Buy AMG 510; AMG510; Lumakras; Lumykras| InvivoChem [invivochem.com]

- 8. apexbt.com [apexbt.com]

- 9. selleckchem.com [selleckchem.com]

- 10. New Data from Phase 1/2 Study of this compound in KRAS G12C-Mutant Solid Tumors at 2024 ASCO Meeting [synapse.patsnap.com]

- 11. Pan-tumor activity of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in patients with <em>KRAS</em> G12C-mutant advanced solid tumors. - ASCO [asco.org]

- 12. onclive.com [onclive.com]

- 13. targetedonc.com [targetedonc.com]

- 14. Mechanisms of resistance to KRASG12C inhibitors in KRASG12C-mutated non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ascopubs.org [ascopubs.org]

- 17. Efficacy and safety of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in combination with pembrolizumab in patients with KRAS G12C-mutant advanced NSCLC. | CoLab [colab.ws]

The Genesis of a Novel KRAS G12C Inhibitor: A Technical Deep Dive into Compound 19

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of targeted therapies for cancers driven by KRAS mutations, long considered "undruggable," has led to significant breakthroughs. Among the most promising are inhibitors of the specific KRAS G12C mutation. This technical guide delves into the discovery and chemical synthesis of a notable KRAS G12C inhibitor, designated as compound 19 in pivotal research, which ultimately contributed to the development of the clinical candidate MRTX849 (adagrasib)[1]. We will explore the intricate signaling pathways, detailed experimental protocols, and the crucial quantitative data that underscore its development.

Discovery and Rationale: Targeting the "Undruggable"

The KRAS protein is a central node in cellular signaling, cycling between an active GTP-bound state and an inactive GDP-bound state. The G12C mutation, a glycine-to-cysteine substitution at codon 12, traps KRAS in a constitutively active state, driving oncogenic signaling. The discovery of a cryptic allosteric pocket, known as the Switch-II pocket (S-IIP), adjacent to the mutant cysteine residue, provided a novel avenue for therapeutic intervention[1].

The development of compound 19 was part of a structure-based drug design effort aimed at optimizing a series of tetrahydropyridopyrimidine-based covalent inhibitors[1]. The core strategy involved designing molecules that could non-covalently bind to the S-IIP of the inactive, GDP-bound KRAS G12C, and then form an irreversible covalent bond with the reactive cysteine-12 residue. This covalent modification locks the protein in its inactive state, thereby abrogating downstream signaling.

Signaling Pathway Context

KRAS G12C constitutively activates downstream pro-proliferative pathways, primarily the MAPK/ERK and PI3K/AKT pathways. Inhibition by compound 19 effectively shuts down these cascades.

Chemical Synthesis

The synthesis of compound 19 and its analogs involved a multi-step process. A key feature of the synthesis is the construction of the tetrahydropyridopyrimidine core, followed by the introduction of various substituents to optimize potency and pharmacokinetic properties. The final step typically involves the attachment of the acrylamide "warhead" responsible for the covalent interaction with cysteine-12.

While the specific, detailed synthesis of compound 19 is part of a larger proprietary synthetic route, a general representation of the synthetic strategy for this class of inhibitors is outlined below[2].

A crucial step in the synthesis of related compounds involves a Buchwald-Hartwig amination to form a key C-N bond, followed by deprotection and subsequent acylation with acryloyl chloride to install the reactive group[2]. The synthesis of a precursor to this class of inhibitors reported a 19% yield for the final acryloylation step[2].

Quantitative Biological Data

Compound 19 demonstrated potent and selective inhibition of KRAS G12C. The following tables summarize the key quantitative data from preclinical studies, providing a comparative perspective on its activity and pharmacokinetic profile[1].

Table 1: In Vitro Potency and Cellular Activity

| Compound | pERK IC50 (nM)a |

| 18 (chloro analog) | 0.4 |

| 19 (methyl analog) | 0.9 |

aInhibition of ERK phosphorylation in NCI-H358 cells at 3 hours.[1][3]

Table 2: In Vivo Pharmacokinetics in CD-1 Mice

| Compound | Dose (mg/kg, PO) | Cmax (ng/mL) | AUClast (ng*h/mL) | T1/2 (h) |

| 18 (chloro analog) | 30 | 185 | 344 | 1.1 |

| 19 (methyl analog) | 30 | 114 | 227 | 1.2 |

[1]

Table 3: Antitumor Efficacy

| Compound | Model | Dosing | Outcome |

| 18 (chloro analog) | MIA PaCa-2 Xenograft | 30 mg/kg, PO, QD | Tumor Regression |

| 19 (methyl analog) | MIA PaCa-2 Xenograft | 30 mg/kg, PO, QD | Tumor Regression |

[1]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the development of compound 19 and its analogs.

pERK Inhibition Assay (In-Cell Western)[3]

-

Cell Seeding: NCI-H358 cells are seeded in 96-well plates and allowed to adhere overnight.

-

Compound Treatment: Cells are treated with a serial dilution of the test compound for a specified duration (e.g., 3 hours).

-

Cell Lysis and Fixation: The cells are fixed with formaldehyde and permeabilized with Triton X-100.

-

Antibody Incubation: The fixed cells are incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.

-

Secondary Antibody and Detection: Infrared dye-conjugated secondary antibodies are added, and the plates are scanned on an infrared imaging system.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated, and IC50 values are determined by non-linear regression analysis.

Mouse Pharmacokinetic Studies[1]

-

Animal Model: CD-1 mice are used for the pharmacokinetic evaluation.

-

Compound Administration: A single oral (PO) dose of the test compound, formulated in a suitable vehicle, is administered.

-

Blood Sampling: Blood samples are collected at various time points post-dosing via cardiac puncture or another appropriate method.

-

Plasma Preparation: Plasma is separated from the blood samples by centrifugation.

-

Bioanalysis: The concentration of the test compound in plasma is quantified using liquid chromatography-mass spectrometry (LC-MS/MS).

-

Parameter Calculation: Pharmacokinetic parameters such as Cmax, AUC, and T1/2 are calculated using non-compartmental analysis.

Tumor Xenograft Efficacy Studies[1]

-

Cell Implantation: Human cancer cells (e.g., MIA PaCa-2) harboring the KRAS G12C mutation are subcutaneously implanted into immunodeficient mice.

-

Tumor Growth: Tumors are allowed to grow to a predetermined size.

-

Treatment Initiation: Mice are randomized into vehicle and treatment groups, and daily oral dosing of the test compound is initiated.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.

Conclusion

The discovery and optimization of KRAS G12C inhibitor 19 represent a significant advancement in the quest to target oncogenic KRAS. Through a meticulous process of structure-based design, chemical synthesis, and rigorous biological evaluation, this compound demonstrated the requisite potency and pharmacokinetic properties to warrant further investigation. The data and protocols outlined in this guide provide a comprehensive overview of the foundational work that has paved the way for a new class of targeted cancer therapies.

References

Structural Biology of Olomorasib Binding to KRAS G12C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and functional aspects of Olomorasib's interaction with the KRAS G12C mutant protein. This compound (LY3537982) is a potent, highly selective, second-generation oral inhibitor that covalently targets the cysteine residue of the KRAS G12C mutant, locking it in an inactive, GDP-bound state.[1][2][3][4] This mechanism of action prevents downstream signaling through critical oncogenic pathways, leading to an anti-tumor response.[1] While the precise co-crystal structure of this compound bound to KRAS G12C has not been publicly disclosed, extensive research on analogous covalent inhibitors provides a strong framework for understanding its binding characteristics.[5]

Core Mechanism of Action

The KRAS G12C mutation introduces a cysteine residue at position 12, which is not present in the wild-type protein. This mutation constitutively activates the KRAS protein by impairing its ability to hydrolyze GTP to GDP, leading to the persistent activation of downstream signaling pathways, primarily the MAPK and PI3K pathways, which drive cell proliferation and survival.

This compound is designed to exploit the unique nucleophilic nature of this mutant cysteine. It binds non-covalently to a pocket on the KRAS G12C protein known as the Switch-II pocket, positioning its electrophilic warhead in proximity to the cysteine residue. This is followed by the formation of an irreversible covalent bond, effectively trapping the KRAS G12C protein in an inactive conformation.

Quantitative Analysis of this compound Activity

The following tables summarize the available quantitative data on the in vitro and clinical activity of this compound.

In Vitro Cellular Potency

| Cell Line | Combination Agent | IC50 (µM) | Cancer Type |

| SW1463 | Abemaciclib | 0.001 | Colorectal Cancer |

| H358 | Abemaciclib | 0.003 | Non-Small Cell Lung Cancer |

| MIAPACA2 | Abemaciclib | 0.007 | Pancreatic Cancer |

Data from MedChemExpress, citing patent WO2021118877A1.[6]

Clinical Efficacy of this compound Monotherapy (Phase 1/2 LOXO-RAS-20001 Study)

| Patient Cohort | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) (months) |

| Non-CRC Solid Tumors | 35% | 7.1 |

| KRAS G12C Inhibitor-Naïve NSCLC | Not Reported | 7.9 |

| NSCLC Previously Treated with a KRAS G12C Inhibitor | 41% | 8.1 |

Data presented at the 2024 ASCO Annual Meeting.[7][8][9]

Clinical Efficacy of this compound in Combination with Pembrolizumab (Phase 1/2 LOXO-RAS-20001 Study)

| Patient Cohort | Overall Response Rate (ORR) | Median Progression-Free Survival (PFS) |

| First-Line Metastatic NSCLC | 77% | Not Reached |

| Previously Treated KRAS G12C-Mutant NSCLC | 40% | Not Evaluable |

Data presented at the 2024 ASCO Annual Meeting.[7][8][10][11][12][13]

Key Experimental Protocols

Detailed structural and biophysical characterization of covalent inhibitors like this compound relies on a suite of standard experimental techniques. Below are generalized protocols for key assays.

X-ray Crystallography of Inhibitor-KRAS G12C Complex

Objective: To determine the three-dimensional structure of this compound covalently bound to KRAS G12C, revealing the precise binding mode and interactions.

Methodology:

-

Protein Expression and Purification:

-

The human KRAS (residues 1-169, G12C mutant) is expressed in E. coli.

-

The protein is purified using affinity chromatography (e.g., Ni-NTA), followed by removal of the affinity tag with a specific protease.

-

Further purification is achieved through ion-exchange and size-exclusion chromatography to ensure high purity and homogeneity.

-

The protein is loaded with GDP.

-

-

Co-crystallization:

-

The purified KRAS G12C-GDP protein is incubated with a molar excess of this compound to ensure complete covalent modification.

-

The complex is concentrated to a suitable concentration for crystallization (typically 5-10 mg/mL).

-

Crystallization screening is performed using various commercially available or in-house prepared screens to identify initial crystallization conditions.

-

Crystallization conditions (precipitant concentration, pH, temperature) are optimized to obtain diffraction-quality crystals.

-

-

Data Collection and Structure Determination:

-

Crystals are cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data are collected at a synchrotron source.

-

The data are processed, and the structure is solved by molecular replacement using a previously determined structure of KRAS as a search model.

-

The model is refined, and the inhibitor is built into the electron density map.

-

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the binding affinity (KD), association rate (kon), and dissociation rate (koff) of the initial non-covalent interaction between this compound and KRAS G12C.

Methodology:

-

Immobilization of KRAS G12C:

-

Recombinant, purified KRAS G12C is immobilized on a sensor chip (e.g., CM5 chip) via amine coupling.

-

The chip surface is activated with a mixture of EDC and NHS.

-

KRAS G12C in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 4.5) is injected over the activated surface.

-

Remaining active esters are quenched with ethanolamine.

-

-

Binding Analysis:

-

A series of concentrations of this compound are prepared in a suitable running buffer (e.g., HBS-EP+).

-

Each concentration is injected over the immobilized KRAS G12C surface, and the binding response is measured in real-time.

-

A flow cell with no immobilized protein or with a control protein serves as a reference.

-

The sensor surface is regenerated between injections if necessary, using a low pH buffer or other appropriate regeneration solution.

-

-

Data Analysis:

-

The resulting sensorgrams are corrected for non-specific binding by subtracting the reference channel signal.

-

The association and dissociation phases are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kon and koff.

-

The equilibrium dissociation constant (KD) is calculated as koff/kon.

-

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm target engagement of this compound with KRAS G12C in a cellular environment by measuring the change in the thermal stability of the target protein upon ligand binding.

Methodology:

-

Cell Treatment:

-

KRAS G12C mutant cells (e.g., NCI-H358) are cultured and treated with various concentrations of this compound or a vehicle control for a defined period.

-

-

Thermal Challenge:

-

The treated cells are harvested, washed, and resuspended in a suitable buffer.

-

The cell suspension is aliquoted and heated to a range of temperatures for a short duration (e.g., 3 minutes).

-

The samples are then cooled on ice.

-

-

Protein Extraction and Analysis:

-

Cells are lysed by freeze-thaw cycles or other methods that do not denature the proteins.

-

The soluble fraction of the lysate is separated from the aggregated, denatured proteins by centrifugation.

-

The amount of soluble KRAS G12C in the supernatant at each temperature is quantified by Western blotting or other sensitive protein detection methods like ELISA or mass spectrometry.

-

-

Data Analysis:

-

The amount of soluble KRAS G12C is plotted against the temperature for each treatment condition.

-

A melting curve is generated, and the melting temperature (Tm), the temperature at which 50% of the protein is denatured, is determined.

-

A shift in the Tm to a higher temperature in the presence of this compound indicates stabilization of KRAS G12C and confirms target engagement.

-

Visualizations

KRAS G12C Signaling Pathway and this compound Inhibition

Caption: KRAS G12C signaling pathway and inhibition by this compound.

Experimental Workflow for this compound Characterization

References

- 1. researchgate.net [researchgate.net]

- 2. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting | INN [investingnews.com]

- 5. researchgate.net [researchgate.net]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. New Data from Phase 1/2 Study of this compound in KRAS G12C-Mutant Solid Tumors at 2024 ASCO Meeting [synapse.patsnap.com]

- 8. investor.lilly.com [investor.lilly.com]

- 9. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]

- 10. JNCCN 360 - Non–Small Cell Lung Cancer - ASCO 2024: Novel KRAS G12C Inhibitor Plus Pembrolizumab for Advanced, Mutant NSCLC [jnccn360.org]

- 11. ascopubs.org [ascopubs.org]

- 12. onclive.com [onclive.com]

- 13. targetedonc.com [targetedonc.com]

Olomorasib: A Technical Guide to Target Engagement and Downstream Signaling

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the target engagement and downstream signaling effects of olomorasib (LY3537982), a potent and selective second-generation covalent inhibitor of the KRAS G12C mutation. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

Introduction to this compound and its Target: KRAS G12C

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a pivotal protein in cellular signal transduction, playing a crucial role in cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common oncogenic drivers in human cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[1] The KRAS G12C mutation, where glycine at codon 12 is substituted with cysteine, is a frequent alteration, occurring in approximately 13% of NSCLC and 3-5% of colorectal cancers.[1] This mutation impairs the intrinsic GTPase activity of KRAS, locking it in a constitutively active, GTP-bound state, which leads to aberrant activation of downstream signaling pathways, such as the MAPK/ERK pathway, driving uncontrolled cell growth and tumor progression.[1]

This compound is an orally bioavailable small molecule designed to selectively and irreversibly bind to the mutant cysteine residue in KRAS G12C.[2][3] This covalent modification traps the KRAS G12C protein in its inactive, GDP-bound state, thereby inhibiting its oncogenic signaling.[2][3] Preclinical and clinical studies have demonstrated this compound's potent anti-tumor activity and a manageable safety profile, both as a monotherapy and in combination with other anti-cancer agents.[4]

Target Engagement of this compound

The primary mechanism of this compound's action is its direct and covalent engagement with the KRAS G12C protein. This interaction is highly specific to the mutant protein, sparing the wild-type KRAS.

Covalent Binding Mechanism

This compound features a reactive moiety that forms a covalent bond with the thiol group of the cysteine residue at position 12 of the KRAS G12C protein. This irreversible binding locks the protein in an inactive conformation, preventing the exchange of GDP for GTP and subsequent activation of downstream effectors.[2][3]

Diagram: this compound Mechanism of Action

Caption: this compound covalently binds to the inactive, GDP-bound state of KRAS G12C, preventing its activation and subsequent downstream signaling.

Quantitative Analysis of Target Engagement

The potency of this compound's engagement with KRAS G12C has been quantified through various biochemical and cellular assays. While a direct dissociation constant (Kd) for the initial non-covalent binding is not publicly available, the efficiency of the covalent modification is a key indicator of its potency.

| Parameter | Value | Cell Line/System | Reference |

| kinact/Ki | 248,016 M-1s-1 | Biochemical Assay | [5] |

| KRAS-GTP Loading IC50 | 3.35 nM | H358 (NSCLC) | [5] |

Table 1: Quantitative parameters of this compound target engagement.

The kinact/Ki value represents the second-order rate constant for covalent modification and is a measure of the inhibitor's efficiency. A higher value indicates a more rapid and efficient covalent inactivation of the target protein. The IC50 for KRAS-GTP loading demonstrates the concentration of this compound required to inhibit 50% of the active, GTP-bound KRAS G12C in a cellular context.

Downstream Signaling Effects of this compound

By locking KRAS G12C in an inactive state, this compound effectively suppresses the downstream signaling cascades that drive tumor growth. The primary pathway affected is the mitogen-activated protein kinase (MAPK) pathway, specifically the RAF-MEK-ERK cascade.

Inhibition of the MAPK Pathway

Activated KRAS recruits and activates RAF kinases (ARAF, BRAF, CRAF), which in turn phosphorylate and activate MEK1 and MEK2. Activated MEK then phosphorylates and activates ERK1 and ERK2. Phosphorylated ERK (pERK) translocates to the nucleus and regulates the activity of numerous transcription factors involved in cell proliferation, survival, and differentiation. This compound's inhibition of KRAS G12C leads to a significant reduction in the levels of pERK.

Diagram: KRAS G12C Downstream Signaling and this compound Inhibition

Caption: this compound blocks the activation of the KRAS G12C protein, thereby inhibiting the downstream RAF-MEK-ERK signaling pathway.

Quantitative Analysis of Downstream Signaling Inhibition

The inhibitory effect of this compound on downstream signaling has been quantified in both in vitro and in vivo models.

| Parameter | Value | Cell Line/System | Reference |

| pERK Inhibition IC50 | 0.65 nM | H358 (NSCLC) | [5] |

| pERK Inhibition (in vivo) | 82.2% - 90.6% | H358 Tumor Xenograft (12.5-100 mg/kg single dose) | [3] |

| pERK Inhibition over time (in vivo) | 82.6% (8h), 65.2% (24h) | H358 Tumor Xenograft (30 mg/kg single dose) | [3] |

| Cell Viability IC50 (with Abemaciclib) | 0.001 µM | SW1463 (Colorectal) | [3] |

| Cell Viability IC50 (with Abemaciclib) | 0.003 µM | H358 (NSCLC) | [3] |

| Cell Viability IC50 (with Abemaciclib) | 0.007 µM | MIAPACA2 (Pancreatic) | [3] |

Table 2: Quantitative analysis of this compound's downstream signaling effects.

These data demonstrate this compound's potent inhibition of ERK phosphorylation at nanomolar concentrations in cells and significant, dose-dependent target modulation in vivo.

Experimental Protocols

The following are representative, detailed protocols for key experiments used to characterize the target engagement and downstream signaling effects of this compound. These protocols are based on standard molecular biology techniques and have been adapted to the specific context of KRAS G12C inhibition.

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful method to assess the direct binding of a drug to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.

Diagram: Cellular Thermal Shift Assay (CETSA) Workflow

Caption: A stepwise workflow for performing a Cellular Thermal Shift Assay (CETSA) to determine target engagement.

Protocol:

-

Cell Culture: Culture KRAS G12C mutant cells (e.g., NCI-H358) to 70-80% confluency in appropriate growth medium.

-

Drug Treatment: Treat cells with varying concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.

-

Cell Harvesting and Resuspension: Harvest cells by trypsinization, wash with PBS, and resuspend in PBS supplemented with a protease inhibitor cocktail.

-

Heat Shock: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

-

Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).

-

Centrifugation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

-

Supernatant Collection: Carefully collect the supernatant containing the soluble protein fraction.

-

Protein Quantification and Western Blot: Determine the protein concentration of the soluble fractions. Equal amounts of protein are then subjected to SDS-PAGE and Western blotting using a primary antibody specific for KRAS and a secondary antibody conjugated to HRP.

-

Data Analysis: Quantify the band intensities from the Western blot. Plot the relative amount of soluble KRAS G12C as a function of temperature for both vehicle- and this compound-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

Western Blot for pERK Inhibition

Western blotting is a standard technique to measure the levels of specific proteins, such as the phosphorylated (active) form of ERK, to assess the impact of a drug on a signaling pathway.

Protocol:

-

Cell Culture and Treatment: Seed KRAS G12C mutant cells in multi-well plates and allow them to adhere overnight. Starve the cells in serum-free medium for 12-24 hours to reduce basal signaling. Treat the cells with a range of concentrations of this compound or vehicle for a defined period (e.g., 1, 4, or 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Protein Transfer: Denature equal amounts of protein from each sample by boiling in Laemmli buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody specific for phospho-ERK (pERK1/2) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot using a chemiluminescence imaging system.

-

Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped of the pERK antibodies and re-probed with an antibody against total ERK and/or a housekeeping protein like GAPDH or β-actin.

-

Data Analysis: Quantify the band intensities for pERK and total ERK. Calculate the ratio of pERK to total ERK for each treatment condition. Plot the percentage of pERK inhibition relative to the vehicle-treated control as a function of this compound concentration to determine the IC50.

Conclusion

This compound is a highly potent and selective covalent inhibitor of KRAS G12C that demonstrates robust target engagement and effective inhibition of downstream oncogenic signaling. The quantitative data from preclinical studies highlight its superior potency compared to first-generation KRAS G12C inhibitors. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the mechanism of action of this compound and similar targeted therapies. The continued clinical development of this compound holds significant promise for patients with KRAS G12C-mutant cancers.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Study of LY3537982 in Cancer Patients With a Specific Genetic Mutation (KRAS G12C) [clin.larvol.com]

- 3. oncodaily.com [oncodaily.com]

- 4. Carbone Cancer Center Clinical Trials - Protocol Summary [mct.platformx.wisc.edu]

- 5. lillyoncologypipeline.com [lillyoncologypipeline.com]

Olomorasib (LY3537982): A Technical Guide to its Potency and Selectivity for KRAS G12C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomorasib (LY3537982) is an investigational, orally bioavailable, second-generation covalent inhibitor of the KRAS G12C mutation, a prevalent oncogenic driver in various solid tumors.[1][2] Developed by Eli Lilly and Company, this compound is engineered for high potency and selectivity, aiming to overcome some of the limitations of first-generation KRAS G12C inhibitors.[3][4] This technical guide provides a comprehensive overview of the preclinical data supporting the potency and selectivity of this compound, including quantitative data, detailed experimental methodologies, and visualization of its mechanism of action and relevant signaling pathways.

Mechanism of Action

This compound is a highly selective and potent inhibitor that irreversibly binds to the mutant cysteine-12 residue of the KRAS G12C protein.[5][6] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting the subsequent activation of oncogenic signaling pathways, such as the MAPK pathway.[7] Preclinical data suggests that this compound's pharmacokinetic properties are designed to achieve high target occupancy at clinically achievable doses.[8]

Quantitative Potency of this compound

The potency of this compound has been characterized through various biochemical and cellular assays, demonstrating a significant improvement over first-generation KRAS G12C inhibitors.

Biochemical and Cellular Potency

| Assay Type | Metric | This compound (LY3537982) | Sotorasib (AMG510) | Adagrasib (MRTX849) | Cell Line/System | Reference |

| Covalent Modification Kinetics | kinact/KI (M-1s-1) | 248,016 | 7,220 | 35,000 | Biochemical | [6] |

| KRAS-GTP Loading | IC50 | 3.35 nM | 47.9 nM | 89.9 nM | H358 (NSCLC) | [6] |

| pERK Inhibition | IC50 | 0.65 nM | 13.5 nM | 14.0 nM | H358 (NSCLC) | [6] |

| Cellular Proliferation (in combo with Abemaciclib) | IC50 | 0.001 µM | Not Reported | Not Reported | SW1463 (Colorectal) | [9] |

| Cellular Proliferation (in combo with Abemaciclib) | IC50 | 0.003 µM | Not Reported | Not Reported | H358 (NSCLC) | [9] |

| Cellular Proliferation (in combo with Abemaciclib) | IC50 | 0.007 µM | Not Reported | Not Reported | MIAPACA2 (Pancreatic) | [9] |

In Vivo Efficacy

In preclinical xenograft models, this compound has demonstrated dose-dependent anti-tumor activity.

| Animal Model | Dosing | Outcome | Reference |

| EL3187 NSCLC Patient-Derived Xenograft | 3 to 30 mg/kg (QD or BID) | Complete regression to significant tumor growth inhibition. | [5] |

| H358 Tumor Xenograft | 12.5-100 mg/kg (single dose) | 82.2%-90.6% pERK inhibition; 73.4%-94% active KRAS inhibition. | [9] |

| MiaPaca-2 Pancreatic Cancer Xenograft | 5, 10, 30 mg/kg (single dose) | Dose and time-dependent inhibition of pERK and active KRAS. | [9] |

Selectivity Profile

This compound has been shown to be highly selective for the KRAS G12C mutant protein. Preclinical studies have demonstrated that it selectively inhibits the growth of KRAS G12C-mutant tumor cells, with no significant activity against KRAS wild-type or cells harboring other KRAS mutations.[5][6] While a comprehensive kinome-wide selectivity panel is not publicly available, the existing data underscores its specificity for the intended target. One study noted that while this compound has low activity towards wild-type KRAS, it maintains high activity against other RAS isoforms that have a G12C mutation.[10]

Experimental Protocols

The following sections describe the general methodologies for the key experiments cited in this guide.

KRAS G12C Nucleotide Exchange Assay

This biochemical assay is designed to measure the ability of an inhibitor to lock KRAS G12C in its GDP-bound state by preventing the exchange for GTP.

-

Principle: A fluorescently labeled GDP analog (e.g., BODIPY-GDP) is pre-loaded onto recombinant KRAS G12C protein. The addition of a guanine nucleotide exchange factor (GEF), such as SOS1, and excess GTP initiates the nucleotide exchange, leading to a change in the fluorescence signal. Inhibitors that covalently bind to KRAS G12C and trap it in the GDP-bound state will prevent this exchange, resulting in a stable fluorescence signal.

-

General Protocol:

-

Recombinant human KRAS G12C protein is incubated with a fluorescent GDP analog to form the KRAS G12C-GDP complex.

-

The complex is then incubated with varying concentrations of this compound to allow for covalent bond formation.

-

A mixture of a GEF (e.g., SOS1) and a molar excess of unlabeled GTP is added to initiate the nucleotide exchange reaction.

-

The fluorescence signal is monitored over time using a plate reader. The rate of fluorescence change is inversely proportional to the inhibitory activity of the compound.

-

IC50 values are calculated by plotting the rate of nucleotide exchange against the inhibitor concentration.

-

Cellular Phospho-ERK (pERK) Inhibition Assay

This cell-based assay assesses the functional consequence of KRAS G12C inhibition by measuring the phosphorylation of a key downstream effector, ERK.

-

Principle: In KRAS G12C-mutant cancer cells, the MAPK pathway is constitutively active, leading to high levels of phosphorylated ERK (pERK). Inhibition of KRAS G12C by this compound is expected to decrease pERK levels.

-

General Protocol:

-

KRAS G12C-mutant cells (e.g., H358) are seeded in multi-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of concentrations of this compound for a specified period.

-

Following treatment, cells are lysed, and the protein concentration of the lysates is determined.

-

pERK and total ERK levels are quantified using methods such as Western blotting or a homogeneous time-resolved fluorescence (HTRF) assay.

-

For Western blotting, equal amounts of protein are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies against pERK and total ERK.

-

For HTRF assays, cell lysates are incubated with a pair of antibodies, one targeting total ERK and the other specific for pERK, each labeled with a FRET donor or acceptor. The HTRF signal is proportional to the amount of pERK.

-

IC50 values are determined by normalizing the pERK signal to the total ERK signal and plotting the percentage of inhibition against the inhibitor concentration.

-

In Vivo Xenograft Studies

These studies evaluate the anti-tumor efficacy of this compound in a living organism.

-

Principle: Human cancer cells with the KRAS G12C mutation are implanted into immunocompromised mice, where they form tumors. The mice are then treated with this compound, and the effect on tumor growth is monitored.

-

General Protocol:

-

KRAS G12C-mutant human cancer cells or patient-derived tumor fragments are subcutaneously implanted into immunocompromised mice (e.g., nude mice).

-

Once tumors reach a palpable size, mice are randomized into vehicle control and treatment groups.

-

This compound is administered orally at various doses and schedules (e.g., once or twice daily).

-

Tumor volume is measured regularly using calipers.

-

At the end of the study, or at specific time points, tumors may be excised for pharmacodynamic analysis, such as measuring pERK and active KRAS levels.

-

The anti-tumor activity is assessed by comparing the tumor growth in the treated groups to the vehicle control group.

-

Visualizations

KRAS G12C Signaling Pathway and Inhibition by this compound

Caption: KRAS G12C signaling pathway and the mechanism of inhibition by this compound.

Experimental Workflow for Cellular pERK Inhibition Assay

Caption: Workflow for determining the cellular potency of this compound via pERK inhibition.

Conclusion

This compound (LY3537982) is a potent and highly selective second-generation inhibitor of KRAS G12C. Preclinical data robustly demonstrates its enhanced biochemical and cellular potency compared to first-generation inhibitors, translating to significant in vivo anti-tumor activity. Its high selectivity for the KRAS G12C mutant over wild-type and other KRAS variants suggests a favorable therapeutic window. Ongoing clinical investigations will further delineate the therapeutic potential of this compound as a monotherapy and in combination regimens for patients with KRAS G12C-mutant cancers.[8][11][12][13][14][15]

References

- 1. Updated Data from the Phase 1/2 Study of this compound in KRAS G12C-Mutant Advanced Solid Tumors Presented at the 2024 ASCO® Annual Meeting [prnewswire.com]

- 2. onclive.com [onclive.com]

- 3. Breaking barriers: the latest insights into KRAS G12C inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. | BioWorld [bioworld.com]

- 6. aacrjournals.org [aacrjournals.org]

- 7. selleckchem.com [selleckchem.com]

- 8. An analysis of LY-3537982's R&D progress and its clinical results presented at the 2023 AACR Annual Meeting [synapse.patsnap.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. researchgate.net [researchgate.net]

- 11. Study of LY3537982 in Cancer Patients With a Specific Genetic Mutation (KRAS G12C) [clin.larvol.com]

- 12. onclive.com [onclive.com]

- 13. targetedonc.com [targetedonc.com]

- 14. Efficacy and safety of this compound (LY3537982), a second-generation KRAS G12C inhibitor (G12Ci), in combination with pembrolizumab in patients with <em>KRAS</em> G12C-mutant advanced NSCLC. - ASCO [asco.org]

- 15. researchgate.net [researchgate.net]

The Core Covalent Binding Mechanism of KRAS G12C Inhibitor Sotorasib (AMG 510): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the covalent binding mechanism of Sotorasib (AMG 510), a first-in-class, FDA-approved inhibitor of the KRAS G12C mutation. Sotorasib represents a significant breakthrough in targeting a previously "undruggable" oncogene, offering a new therapeutic avenue for patients with KRAS G12C-mutated solid tumors.

Introduction to KRAS G12C and the Therapeutic Rationale for Covalent Inhibition

The Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a small GTPase that functions as a molecular switch in intracellular signaling pathways, regulating cell proliferation, differentiation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, where glycine at codon 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC).[1] This mutation impairs the intrinsic GTP hydrolysis activity of KRAS, locking the protein in a constitutively active, GTP-bound state, which leads to uncontrolled downstream signaling and tumorigenesis.[1]

The presence of a cysteine residue in the G12C mutant, which is absent in wild-type KRAS, presents a unique opportunity for targeted covalent inhibition.[2] Covalent inhibitors are designed to form a stable, irreversible bond with their target protein, offering the potential for high potency and prolonged duration of action.[3] Sotorasib was developed to specifically and irreversibly bind to the cysteine-12 of KRAS G12C, thereby trapping the oncoprotein in its inactive, GDP-bound state.[1]

The Covalent Binding Mechanism of Sotorasib

Sotorasib employs a highly specific mechanism to target and inhibit KRAS G12C. The key features of its binding are:

-

Selective Recognition of the Inactive State: Sotorasib preferentially binds to KRAS G12C when it is in the inactive, GDP-bound conformation.[1] In this state, a cryptic groove known as the Switch II pocket (S-IIP) becomes accessible.[2]

-

Non-covalent Interactions: The binding of Sotorasib is initiated by non-covalent interactions that position the inhibitor within the S-IIP. The molecule's isopropylpyridine substituent engages with a cryptic pocket formed by histidine-95, tyrosine-96, and glutamine-99.[2]

-

Irreversible Covalent Bond Formation: Once positioned, the acrylamide "warhead" of Sotorasib is in close proximity to the thiol group of the mutant cysteine-12. This allows for a Michael addition reaction to occur, forming a permanent, covalent bond between the inhibitor and the protein.[1]

-

Allosteric Inhibition: By covalently locking KRAS G12C in its inactive GDP-bound state, Sotorasib allosterically prevents the protein from engaging with its downstream effectors, such as RAF, and inhibits the exchange of GDP for GTP, which is required for its activation.[1] This effectively shuts down the oncogenic signaling cascade.

Quantitative Data on Sotorasib Activity

The following tables summarize key quantitative data for Sotorasib, demonstrating its potency and selectivity.

| Parameter | Value | Cell Line/System | Reference |

| Cellular IC₅₀ | ~0.006 µM | NCI-H358 (NSCLC) | [4] |

| Cellular IC₅₀ | ~0.009 µM | MIA PaCa-2 (Pancreatic) | [4] |

| Selectivity | Insensitive to non-KRAS G12C cell lines (IC₅₀ > 7.5 µM) | Various | [4] |

| Biochemical Inhibition | Inhibits SOS1-catalyzed nucleotide exchange of recombinant KRAS G12C | In vitro assay | [3] |

| Clinical Efficacy (CodeBreaK 100 Phase II) | Value | Patient Population | Reference |

| Objective Response Rate (ORR) | 37.1% | Pretreated KRAS G12C-mutated NSCLC | [5] |

| Median Duration of Response | 11.1 months | Pretreated KRAS G12C-mutated NSCLC | [6] |

| Median Progression-Free Survival | 6.8 months | Pretreated KRAS G12C-mutated NSCLC | [5] |

| Median Overall Survival | 12.5 months | Pretreated KRAS G12C-mutated NSCLC | [6] |

Experimental Protocols

Detailed methodologies are crucial for the characterization of covalent inhibitors like Sotorasib. Below are generalized protocols for key experiments.

Mass Spectrometry for Confirmation of Covalent Adduct Formation

This protocol is designed to verify the covalent binding of an inhibitor to KRAS G12C and determine the kinetics of the reaction.

-

Protein Preparation: Recombinant human KRAS G12C is expressed and purified.

-

Incubation: The purified KRAS G12C protein is incubated with the covalent inhibitor at various concentrations and for different time points.

-

Sample Quenching: The reaction is stopped at each time point by adding a quenching solution (e.g., formic acid).

-

LC-MS Analysis: The samples are analyzed by liquid chromatography-mass spectrometry (LC-MS). The intact protein mass is measured to detect the mass shift corresponding to the covalent addition of the inhibitor.

-

Data Analysis: The extent of protein modification is quantified over time to determine the second-order rate constant (k_inact/K_i) of the covalent reaction.[7]

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Inhibition of KRAS-SOS1 Interaction

This biochemical assay measures the ability of an inhibitor to block the interaction between KRAS G12C and Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor.

-

Reagent Preparation: Prepare solutions of tagged recombinant human KRAS G12C, tagged human SOS1, GTP, and HTRF detection antibodies (e.g., anti-tag terbium cryptate and anti-tag XL665).[8]

-

Compound Dispensing: Dispense serial dilutions of the test inhibitor into a low-volume 384-well plate.

-

Protein and GTP Addition: Add a pre-mixed solution of Tag1-KRAS G12C and GTP, followed by the addition of Tag2-SOS1 protein to all wells.[9]

-

Detection Reagent Addition: Add the HTRF detection antibodies to the wells.

-

Incubation: Incubate the plate at room temperature for a specified period (e.g., 2 hours).[8]

-

Signal Reading: Read the plate on an HTRF-compatible reader to measure the fluorescence resonance energy transfer (FRET) signal. A decrease in the HTRF signal indicates inhibition of the KRAS-SOS1 interaction.

Western Blot for Downstream Signaling Inhibition (pERK)

This cell-based assay is used to assess the functional consequence of KRAS G12C inhibition by measuring the phosphorylation of downstream effectors like ERK.

-

Cell Culture and Treatment: Culture KRAS G12C-mutant cells (e.g., NCI-H358) and treat with various concentrations of the inhibitor for a defined period (e.g., 4, 24, 48 hours).[10]

-

Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a standard method (e.g., BCA assay).

-

SDS-PAGE and Protein Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated ERK (p-ERK) and total ERK. Subsequently, incubate with appropriate horseradish peroxidase (HRP)-conjugated secondary antibodies.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify the band intensities to determine the ratio of p-ERK to total ERK, which reflects the level of downstream signaling inhibition.[10]

Visualizations

The following diagrams illustrate the KRAS signaling pathway and a typical experimental workflow for characterizing a covalent KRAS G12C inhibitor.

Caption: KRAS G12C Signaling Pathway and Sotorasib Inhibition.

Caption: Experimental Workflow for Covalent Inhibitor Characterization.

References

- 1. Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. ilcn.org [ilcn.org]

- 6. Long-Term Outcomes and Molecular Correlates of Sotorasib Efficacy in Patients With Pretreated KRAS G12C-Mutated Non–Small-Cell Lung Cancer: 2-Year Analysis of CodeBreaK 100 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. resources.revvity.com [resources.revvity.com]

- 9. revvity.com [revvity.com]

- 10. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for Olomorasib In Vitro Cell Viability Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomorasib (formerly LY3537982) is a potent and selective second-generation inhibitor of the KRAS G12C mutation, a key oncogenic driver in various solid tumors.[1][2] This mutation is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[1] this compound functions by irreversibly binding to the mutant cysteine residue in the KRAS G12C protein, locking it in an inactive GDP-bound state.[1] This action prevents the downstream signaling cascade that promotes tumor cell proliferation and survival.[1][3] These application notes provide a detailed protocol for assessing the in vitro efficacy of this compound on the viability of cancer cells harboring the KRAS G12C mutation, utilizing the widely accepted CellTiter-Glo® Luminescent Cell Viability Assay.

Data Presentation

The efficacy of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit cell growth by 50%. Preclinical studies have demonstrated the high potency of this compound in cancer cell lines with the KRAS G12C mutation.

Table 1: In Vitro Cell Viability (IC50) of this compound in KRAS G12C Mutant Cancer Cell Lines

| Cell Line | Cancer Type | This compound (LY3537982) IC50 (nM) |

| NCI-H358 | Non-Small Cell Lung Cancer | 3.35[1] |

| MIA PaCa-2 | Pancreatic Cancer | Data Not Available |

| SW1573 | Non-Small Cell Lung Cancer | Data Not Available |

Note: The IC50 values can vary depending on the assay conditions, including incubation time and cell density. The data for MIA PaCa-2 and SW1573 cell lines are not provided in the search results but are commonly used models for studying KRAS inhibitors.

Signaling Pathway

This compound targets the constitutively active KRAS G12C mutant protein. By locking KRAS in its inactive state, this compound effectively inhibits the downstream mitogen-activated protein kinase (MAPK) signaling pathway (RAF-MEK-ERK), which is crucial for cell proliferation and survival.

Experimental Protocols

A robust and high-throughput method for determining cell viability upon treatment with this compound is the CellTiter-Glo® Luminescent Cell Viability Assay. This assay quantifies ATP, an indicator of metabolically active cells.

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., NCI-H358)

-

Appropriate cell culture medium (e.g., RPMI-1640)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

This compound (dissolved in a suitable solvent like DMSO)

-

CellTiter-Glo® Reagent (Promega)

-

Opaque-walled 96-well plates

-

Luminometer

Procedure:

-

Cell Seeding:

-

Culture KRAS G12C mutant cells in medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Harvest cells and perform a cell count to ensure viability is above 90%.

-

Seed the cells in an opaque-walled 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

-

Incubate the plate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium. It is advisable to perform a wide range of concentrations initially to determine the IC50 range.

-

Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a no-cell control (medium only for background measurement).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a 5% CO2 incubator.

-

-

Assay Execution:

-

Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes before use.

-

Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence of each well using a luminometer.

-

-

Data Analysis:

-

Subtract the average background luminescence (from the no-cell control wells) from all other readings.

-

Normalize the data by expressing the luminescence of the treated wells as a percentage of the vehicle control wells (100% viability).

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).

-

References

Application Notes and Protocols for Olomorasib (LY3537982) in Mouse Xenograft Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vivo administration of olomorasib (LY3537982), a potent and selective covalent inhibitor of KRAS G12C, in mouse xenograft models. The following sections detail the dosage, administration, and expected outcomes based on available preclinical data, along with protocols for experimental execution.

Introduction to this compound

This compound is a second-generation KRAS G12C inhibitor designed to irreversibly bind to the mutant KRAS G12C protein, locking it in an inactive, GDP-bound state. This action inhibits downstream oncogenic signaling pathways, leading to the suppression of tumor growth.[1] Preclinical studies in various xenograft and patient-derived xenograft (PDX) models have demonstrated its anti-tumor activity.

I. Quantitative Data Summary

The following tables summarize the reported dosages of this compound and their effects on tumor growth in mouse xenograft models.

Table 1: this compound Dosage and Efficacy in Non-Small Cell Lung Cancer (NSCLC) Xenograft Models

| Animal Model | Tumor Model | Dosing Regimen | Route of Administration | Observed Efficacy |

| Nude Mice | EL3187 NSCLC Patient-Derived Xenograft (PDX) | 3 - 30 mg/kg, once daily (QD) or twice daily (BID) | Oral | Dose-dependent anti-tumor activity ranging from significant tumor growth inhibition to complete regression.[2][3][4] |

Table 2: Pharmacodynamic Effects of this compound in Mouse Xenograft Models

| Animal Model | Tumor Model | Dosage | Time Point | Pharmacodynamic Effect |

| H358 tumor xenograft mouse model | H358 (NSCLC) | 12.5 - 100 mg/kg (single dose) | Not specified | Inhibition of pERK (82.2%-90.6%) and active KRas (73.4%-94%).[2] |

| H358 tumor xenograft mouse model | H358 (NSCLC) | 30 mg/kg (single dose) | 8 hours | 82.6% pERK inhibition and 80.2% active KRas inhibition.[2] |

| H358 tumor xenograft mouse model | H358 (NSCLC) | 30 mg/kg (single dose) | 24 hours | pERK inhibition decreased to 65.2% and active KRas inhibition decreased to 54.9%.[2] |

| Pancreatic Cancer MiaPaca-2 Xenograft Mouse Model | MiaPaca-2 (Pancreatic) | 5, 10, 30 mg/kg (single dose) | Not specified | Dose and time-dependent inhibition of pERK and active KRas.[2] |

II. Experimental Protocols

A. Protocol for this compound Efficacy Study in a Patient-Derived Xenograft (PDX) Model

This protocol describes a representative efficacy study of this compound in an NSCLC PDX model.

1. Animal Model and Husbandry:

-

Animal Strain: Immunodeficient mice (e.g., NOD/SCID or nude mice) are suitable for establishing xenografts.

-

Age: 6-8 weeks old at the time of implantation.

-

Housing: Animals should be housed in a specific pathogen-free (SPF) facility with a 12-hour light/dark cycle and access to food and water ad libitum.

2. Xenograft Establishment:

-

Tumor Tissue: Use a KRAS G12C-mutant NSCLC PDX model, such as EL3187.

-

Implantation: Subcutaneously implant a small fragment (approximately 20-30 mm³) of the donor tumor into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the length and width of the tumors with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Randomization: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.

3. This compound Formulation and Administration:

-

Formulation: While the specific vehicle for this compound in the cited preclinical studies is not detailed, a common vehicle for oral gavage of small molecule inhibitors in mice is a suspension in 0.5% methylcellulose or a solution in a vehicle like 10% DMSO in corn oil. It is crucial to perform formulation development to ensure stability and appropriate delivery of the compound.

-

Dosing: Prepare fresh formulations of this compound at the desired concentrations (e.g., for doses of 3, 10, and 30 mg/kg).

-

Administration: Administer the formulated this compound or vehicle control orally via gavage once or twice daily at a volume of 10 mL/kg.

4. Efficacy Evaluation:

-

Tumor Volume: Continue to measure tumor volume 2-3 times per week throughout the study.

-

Body Weight: Monitor the body weight of the mice as an indicator of toxicity.

-

Endpoint: The study can be terminated when the tumors in the control group reach a predetermined size, or after a specified duration of treatment.

-

Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group. TGI can be calculated as: TGI (%) = (1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)) x 100.

III. Visualizations

A. KRAS G12C Signaling Pathway

The KRAS G12C mutation results in a constitutively active KRAS protein, which promotes tumor cell proliferation and survival through downstream signaling pathways, primarily the MAPK and PI3K-AKT pathways. This compound covalently binds to the KRAS G12C mutant protein, inhibiting these downstream signals.

Caption: this compound inhibits the KRAS G12C signaling pathway.

B. Experimental Workflow for this compound Xenograft Study

The following diagram outlines the key steps in conducting an in vivo efficacy study of this compound in a mouse xenograft model.

Caption: Experimental workflow for this compound in vivo efficacy study.

References

Application Notes and Protocols for Assessing Olomorasib-Mediated Inhibition of pERK and Active KRas

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olomorasib (LY3537982) is a potent and selective second-generation inhibitor of the KRAS G12C mutant protein.[1] This mutation is a key driver in several cancers, including non-small cell lung cancer (NSCLC) and colorectal cancer.[2] this compound functions by irreversibly binding to the cysteine residue of the G12C mutant KRAS, locking it in an inactive, GDP-bound state.[2][3] This action prevents the activation of downstream signaling pathways, most notably the MAPK/ERK pathway, thereby inhibiting tumor cell proliferation and promoting apoptosis.[2] These application notes provide detailed protocols for assessing the inhibitory effect of this compound on two key biomarkers of the KRAS signaling pathway: phosphorylated ERK (pERK) and active (GTP-bound) KRas.

Mechanism of Action: KRAS G12C Signaling Pathway

The KRAS protein is a small GTPase that acts as a molecular switch in cellular signaling. In its active, GTP-bound state, it activates downstream effector proteins, leading to the activation of signaling cascades such as the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation, differentiation, and survival. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, causing it to be constitutively active and driving oncogenesis. This compound's targeted inhibition of the KRAS G12C mutant effectively blocks this aberrant signaling.

Quantitative Analysis of this compound Activity

The efficacy of this compound can be quantified by measuring its impact on pERK and active KRas levels both in vitro and in vivo.

In Vitro Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound in combination with Abemaciclib in various KRAS G12C mutant cancer cell lines.

| Cell Line | Cancer Type | This compound + Abemaciclib IC50 (µM) |

| SW1463 | Colorectal Cancer | 0.001[4] |

| H358 | Non-Small Cell Lung Cancer | 0.003[4] |

| MIAPACA2 | Pancreatic Cancer | 0.007[4] |

In Vivo Activity

Preclinical studies in xenograft mouse models have demonstrated significant dose- and time-dependent inhibition of pERK and active KRas by this compound.

H358 Tumor Xenograft Model [4]

| This compound Dose (mg/kg) | pERK Inhibition (%) | Active KRas Inhibition (%) |

| 12.5 | 82.2 | 73.4 |

| 25 | - | - |

| 50 | - | - |

| 100 | 90.6 | 94.0 |

Time-Dependent Inhibition at 30 mg/kg in H358 Xenograft Model [4]

| Time Point | pERK Inhibition (%) | Active KRas Inhibition (%) |

| 8 hours | 82.6 | 80.2 |

| 24 hours | 65.2 | 54.9 |

MiaPaca-2 Pancreatic Cancer Xenograft Model [4]

This compound showed dose- and time-dependent inhibition of pERK and active KRas in the MiaPaca-2 model.

Experimental Protocols

The following are detailed protocols for the assessment of pERK and active KRas levels.

Experimental Workflow for pERK and Active KRas Assessment

Protocol 1: Western Blot for pERK and Total ERK

This protocol details the detection of phosphorylated ERK1/2 (pERK1/2) and total ERK1/2 by Western blot.

Materials:

-

KRAS G12C mutant cancer cell lines (e.g., H358, MIAPACA2)

-

Cell culture medium and supplements

-

This compound

-

Phosphate-buffered saline (PBS)

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary antibodies:

-

Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370 or Invitrogen, 36-8800)

-

Rabbit or mouse anti-total ERK1/2 (e.g., Cell Signaling Technology, #4695)

-

Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

-

-

HRP-conjugated secondary antibodies (anti-rabbit or anti-mouse)

-

Chemiluminescent substrate

-

Stripping buffer (optional)

Procedure:

-

Cell Culture and Treatment:

-

Seed KRAS G12C mutant cells in appropriate culture vessels and allow them to adhere and grow to 70-80% confluency.

-

Treat cells with varying concentrations of this compound or vehicle control for the desired time points.

-

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse the cells by adding ice-cold lysis buffer containing protease and phosphatase inhibitors.

-

Scrape the cells and collect the lysate.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations for all samples.

-

Separate proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against pERK1/2 (e.g., 1:1000 dilution in blocking buffer) overnight at 4°C.[5]

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.[5]

-

Wash the membrane with TBST.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing for Total ERK (Optional):

-

After detecting pERK, the membrane can be stripped using a stripping buffer.

-

Wash the membrane thoroughly.

-

Re-block the membrane and probe for total ERK1/2 (e.g., 1:1000 dilution) and a loading control.

-

-

Data Analysis:

-

Quantify the band intensities using densitometry software.

-

Normalize the pERK signal to the total ERK signal to determine the relative level of ERK phosphorylation.

-

Protocol 2: Active KRas Pull-Down Assay